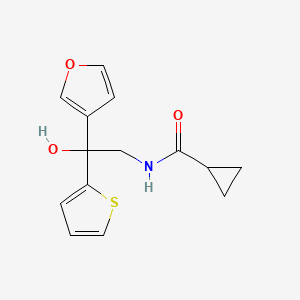

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide

Descripción

BenchChem offers high-quality N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c16-13(10-3-4-10)15-9-14(17,11-5-6-18-8-11)12-2-1-7-19-12/h1-2,5-8,10,17H,3-4,9H2,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRZSIXNCIISPHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that has garnered attention due to its unique structural features, including the presence of furan and thiophene rings. These characteristics contribute to its potential biological activities, which are under investigation for various therapeutic applications.

Structural Overview

The molecular formula for N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is , with a molecular weight of 303.3 g/mol. The compound is notable for its combination of functional groups that may enhance its interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 303.3 g/mol |

| Functional Groups | Furan, Thiophene, Carboxamide |

Antimicrobial Properties

Similar compounds containing furan and thiophene moieties have been studied for their antimicrobial properties. Research indicates that derivatives of compounds with these functional groups exhibit significant antibacterial and antifungal activities. For instance, compounds with similar structures have shown effectiveness against various strains of bacteria and fungi, suggesting that N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide may possess analogous properties.

Anti-inflammatory Effects

Compounds featuring furan and thiophene rings have also been investigated for their anti-inflammatory potential. In vitro studies have demonstrated that such compounds can inhibit pro-inflammatory cytokines, which are critical in the inflammatory response. This activity could position N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide as a candidate for further research in inflammatory diseases.

While specific literature on the mechanism of action for N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide is limited, analogs have provided insights into possible pathways. The presence of the carboxamide group may facilitate hydrogen bonding with biological targets, enhancing binding affinity and specificity. Additionally, the furan and thiophene rings could contribute to π–π stacking interactions with nucleic acids or proteins.

Study on Structural Analogues

A study focusing on structurally related compounds reported significant biological activities at specific concentrations. For example, a derivative compound demonstrated potent root growth inhibition in rape seedlings at a concentration of , achieving an inhibition rate of 76% . This suggests that similar mechanisms could be explored for N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide.

Potential Applications in Pharmaceuticals

Given the promising biological activities associated with similar compounds, there is potential for N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)cyclopropanecarboxamide to serve as a lead structure in drug development. Its unique combination of functional groups may allow for the design of new therapeutic agents targeting bacterial infections or inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.